ethyl 4-[4-amino-5-(morpholine-4-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate
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Overview
Description
Ethyl 4-[4-amino-5-(morpholine-4-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-amino-5-(morpholine-4-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated precursor. The morpholine-4-carbonyl group is introduced via a nucleophilic substitution reaction, and the final esterification step involves the reaction of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-amino-5-(morpholine-4-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-[4-amino-5-(morpholine-4-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[4-amino-5-(morpholine-4-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, potentially inhibiting their activity. The morpholine-4-carbonyl group may enhance the compound’s binding affinity to its targets, leading to more effective inhibition. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
Ethyl 4-[4-amino-5-(morpholine-4-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine-4-carbonyl group distinguishes it from other thiazole derivatives, potentially offering unique binding properties and applications.
Properties
IUPAC Name |
ethyl 4-[4-amino-5-(morpholine-4-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-24-16(22)11-3-5-12(6-4-11)20-14(18)13(26-17(20)25)15(21)19-7-9-23-10-8-19/h3-6H,2,7-10,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKPISGHZZGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCOCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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